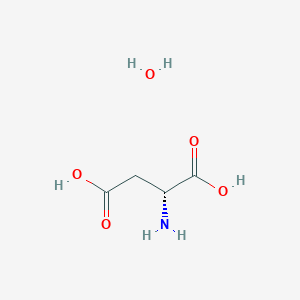
d-Aspartate monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
d-Aspartate monohydrate is a naturally occurring amino acid derivative that plays a significant role in various biological processes. It is one of the two enantiomers of aspartic acid, the other being l-aspartic acid. This compound is involved in the synthesis of proteins and neurotransmitters and has been studied for its potential effects on hormone regulation and reproductive functions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: d-Aspartate monohydrate can be synthesized through several methods, including chemical synthesis, enzymatic conversion, and fermentation. The chemical synthesis typically involves the racemization of l-aspartic acid under specific conditions to produce d-aspartic acid. Enzymatic conversion uses aspartate racemase to convert l-aspartic acid to d-aspartic acid. Fermentation processes involve the use of microorganisms to produce d-aspartic acid from various substrates .
Industrial Production Methods: Industrial production of this compound often involves large-scale fermentation processes. These processes utilize genetically engineered microorganisms to optimize the yield of d-aspartic acid. The fermentation broth is then subjected to purification steps, including filtration, crystallization, and drying, to obtain pure this compound .
Analyse Des Réactions Chimiques
Types of Reactions: d-Aspartate monohydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in biological systems and its applications in research and industry.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired product and the specific application. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under neutral or slightly basic conditions .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. Oxidation reactions can produce oxaloacetate, while reduction reactions may yield aspartate derivatives. Substitution reactions can lead to the formation of various amino acid analogs .
Applications De Recherche Scientifique
d-Aspartate monohydrate has a wide range of scientific research applications. In chemistry, it is used as a chiral building block for the synthesis of complex molecules. In biology, it is studied for its role in neurotransmission and hormone regulation. In medicine, this compound is investigated for its potential effects on reproductive health and its use as a dietary supplement to enhance athletic performance. Additionally, it has applications in the food and pharmaceutical industries as a precursor for the synthesis of various compounds .
Mécanisme D'action
The mechanism of action of d-aspartate monohydrate involves its interaction with specific molecular targets and pathways. It is known to modulate the release of neurotransmitters such as dopamine and serotonin by acting on their transporters. This compound also influences the synthesis and secretion of hormones like testosterone and luteinizing hormone by acting on the hypothalamus and pituitary gland. These interactions are mediated through various signaling pathways, including the activation of specific receptors and enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to d-aspartate monohydrate include l-aspartic acid, l-glutamic acid, and d-glutamic acid. These compounds share structural similarities and participate in similar biochemical pathways.
Uniqueness: this compound is unique due to its specific role in modulating neurotransmitter release and hormone synthesis. Unlike l-aspartic acid, which is primarily involved in protein synthesis, this compound has distinct functions in the central nervous system and endocrine system. Its ability to influence reproductive functions and enhance athletic performance sets it apart from other amino acids .
Propriétés
Formule moléculaire |
C4H9NO5 |
|---|---|
Poids moléculaire |
151.12 g/mol |
Nom IUPAC |
(2R)-2-aminobutanedioic acid;hydrate |
InChI |
InChI=1S/C4H7NO4.H2O/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);1H2/t2-;/m1./s1 |
Clé InChI |
LBXRPPWPQUZKBO-HSHFZTNMSA-N |
SMILES isomérique |
C([C@H](C(=O)O)N)C(=O)O.O |
SMILES canonique |
C(C(C(=O)O)N)C(=O)O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[6-[2-Butyl-3-[[4-[2-(5,6-dinitrooxyhexanoyloxy)ethylcarbamoyl]phenyl]methyl]imidazol-4-yl]-4-oxo-5-(thiophen-3-ylmethyl)hex-5-enyl] 5,6-dinitrooxyhexanoate;4-nitrooxybutyl 6-[2-butyl-3-[[4-[[2-(4-nitrooxybutoxy)-2-oxoethyl]carbamoyl]phenyl]methyl]imidazol-4-yl]-4-oxo-5-(thiophen-3-ylmethyl)hex-5-enoate;5-nitrooxyhexyl 6-[2-butyl-3-[[4-[[2-(5-nitrooxyhexoxy)-2-oxoethyl]carbamoyl]phenyl]methyl]imidazol-4-yl]-4-oxo-5-(thiophen-3-ylmethyl)hex-5-enoate;[4-(nitrooxymethyl)phenyl]methyl 6-[2-butyl-3-[[4-[[2-[[4-(nitrooxymethyl)phenyl]methoxy]-2-oxoethyl]carbamoyl]phenyl]methyl]imidazol-4-yl]-4-oxo-5-(thiophen-3-ylmethyl)hex-5-enoate](/img/structure/B13397358.png)

![(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate](/img/structure/B13397366.png)
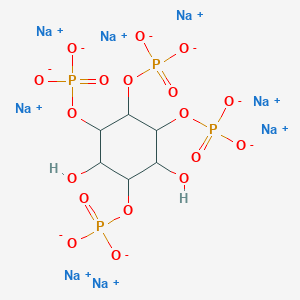
![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]-4-(trifluoromethyl)piperidine](/img/structure/B13397374.png)

![4-(dimethylamino)-7-fluoro-1,10,11,12a-tetrahydroxy-3,12-dioxo-9-[(2-pyrrolidin-1-ylacetyl)amino]-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrochloride](/img/structure/B13397384.png)
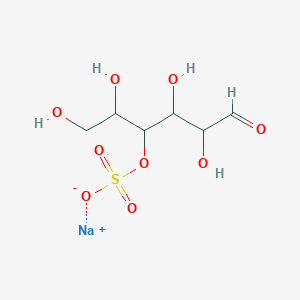
![1-[2-(4-Bromophenyl)benzo[d]imidazo[2,1-b]thiazol-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13397394.png)
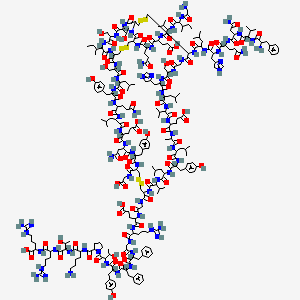

![Fmoc-[Fmoc-Hmb]-Leu-OH](/img/structure/B13397413.png)
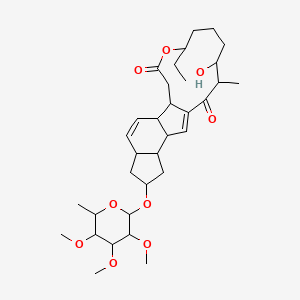
![1-[2,6-dihydroxy-3-(7-hydroxy-5,8-dimethoxy-2-phenyl-3,4-dihydro-2H-chromen-4-yl)-4-methoxyphenyl]-3-phenylprop-2-en-1-one](/img/structure/B13397415.png)
